molecular formula C14H16N2O2 B14432603 Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate CAS No. 75985-13-6

Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate

Cat. No.: B14432603
CAS No.: 75985-13-6
M. Wt: 244.29 g/mol
InChI Key: NQSNFGHURVSURB-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate is an organic compound with a complex structure that includes an ethyl ester, a cyano group, and an aziridine ring

Preparation Methods

The synthesis of Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-methylbenzoic acid with ethyl alcohol to form ethyl 2-methylbenzoate. This intermediate is then reacted with aziridine and cyanogen bromide under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and aziridine ring are particularly reactive, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate can be compared with similar compounds such as:

    Ethyl 2-methylbenzoate: Lacks the cyano and aziridine groups, making it less reactive.

    3-Cyano-2-methylbenzoic acid: Contains a cyano group but lacks the ester and aziridine functionalities.

    Aziridine derivatives: Share the aziridine ring but differ in other substituents, affecting their reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

75985-13-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-6-4-5-11(10(13)2)8-16-9-12(16)7-15/h4-6,12H,3,8-9H2,1-2H3

InChI Key

NQSNFGHURVSURB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C)CN2CC2C#N

Origin of Product

United States

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